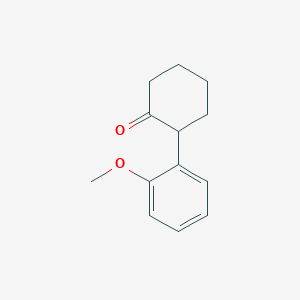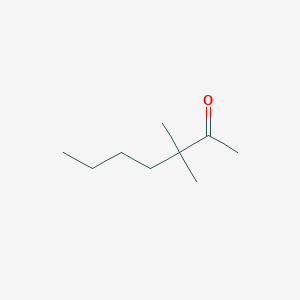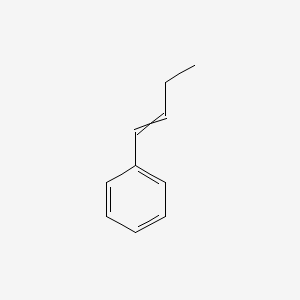![molecular formula C12H13N3O2 B8732598 6-(Methoxymethyl)-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one CAS No. 61940-29-2](/img/structure/B8732598.png)
6-(Methoxymethyl)-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methoxymethyl)-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one typically involves the condensation of 2-aminobenzamide with aldehydes under specific conditions. One common method involves the use of visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(Methoxymethyl)-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the quinazoline core.
Substitution: The compound can undergo substitution reactions, particularly at the methoxymethyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and TBHP.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-(Methoxymethyl)-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets PI3K and HDAC enzymes, which play crucial roles in cell signaling and epigenetic regulation, respectively.
Pathways Involved: By inhibiting PI3K, the compound disrupts the PI3K/AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydroimidazo[1,2-c]quinazoline: Another quinazoline derivative with similar biological activities.
Thiazoloquinazoline: Known for its antifungal and antioxidant activities.
4,6,7-Trisubstituted Quinazoline: Exhibits antitumor activity against various cancer cell lines.
Uniqueness
6-(Methoxymethyl)-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one stands out due to its dual inhibitory activity against PI3K and HDAC, making it a promising candidate for dual-targeted cancer therapies. Its unique methoxymethyl group also provides opportunities for further chemical modifications to enhance its biological activities.
Propiedades
Número CAS |
61940-29-2 |
|---|---|
Fórmula molecular |
C12H13N3O2 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
6-(methoxymethyl)-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one |
InChI |
InChI=1S/C12H13N3O2/c1-17-7-8-3-2-4-10-9(8)5-15-6-11(16)14-12(15)13-10/h2-4H,5-7H2,1H3,(H,13,14,16) |
Clave InChI |
MDQGPZAGGOBAKQ-UHFFFAOYSA-N |
SMILES canónico |
COCC1=C2CN3CC(=O)NC3=NC2=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutanone](/img/structure/B8732530.png)
![Benzenebutanal, 4-[bis(2-chloroethyl)amino]-](/img/structure/B8732534.png)










